molecular formula C21H20ClNO3 B11396189 3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11396189
M. Wt: 369.8 g/mol
InChI Key: PLKIWIIEXBEAKF-UHFFFAOYSA-N
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Description

This compound is a chromeno-oxazine derivative featuring a fused chromene (benzopyran) and oxazinone ring system. Key structural attributes include:

  • Methyl substituents at positions 6, 7, and 10, which influence steric effects and metabolic stability.
  • The oxazin-8-one moiety, a lactone-like structure that may enhance electrophilic reactivity or participate in hydrogen bonding.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C21H20ClNO3/c1-12-13(2)21(24)26-20-14(3)19-16(8-18(12)20)10-23(11-25-19)9-15-4-6-17(22)7-5-15/h4-8H,9-11H2,1-3H3

InChI Key

PLKIWIIEXBEAKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, where multiple reactants are combined in a single reaction vessel to form the desired product. For example, the reaction of 3-hydroxycoumarin, formaldehyde, and amines catalyzed by reusable titanium dioxide nanopowder in ethanol has been reported to yield chromeno-oxazines . Another approach involves the use of secondary amides and acyl chlorides in the presence of an iridium catalyst to form oxazin-4-ones .

Chemical Reactions Analysis

3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the chlorobenzyl or methyl groups .

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the oxazinone ring and chlorobenzyl group suggests that the compound may interact with enzymes or receptors involved in oxidative stress and inflammation. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Chromeno-Oxazin Derivatives with Varied Substituents

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Reported Activities/Properties Evidence Source
3-(4-Chlorobenzyl)-10-methyl-6-phenyl-chromeno[6,7-e][1,3]oxazin-8-one 4-Cl-benzyl, 10-Me, 6-Ph Antimicrobial (in silico docking)
3-[2-(3-Fluorophenyl)ethyl]-10-methyl-6-phenyl-chromeno[6,7-e][1,3]oxazin-8-one 3-F-phenethyl, 10-Me, 6-Ph Calculated logD = 5.5 (lipophilicity)
11-(4-Fluorophenyl)-8-methyl-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one 4-F-phenyl, cyclohepta-fused ring Commercial availability (CAS: 847045-23-2)
ZINC05354646 (2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one) Cyclopenta-fused ring, PAINS-free scaffold Anticancer (3D-QSAR modeling)

Key Observations :

  • Ring Modifications : Cyclohepta or cyclopenta fusion (e.g., ZINC05354646) introduces conformational rigidity, which may optimize binding to biological targets like acetylcholinesterase (AChE) .
  • Methyl Groups: Trimethylation at positions 6, 7, and 10 in the target compound likely reduces metabolic degradation compared to mono- or dimethylated analogs .

Pharmacological Activity Comparisons

  • Antimicrobial Potential: The phenyl-substituted analog () showed promising in silico docking results against microbial enzymes, suggesting the target compound’s 4-chlorobenzyl group could enhance specificity .
  • Anticancer Activity: ZINC05354646, a PAINS-free chromeno-oxazin, demonstrated inhibitory effects on cancer cell lines via 3D-QSAR modeling. The target compound’s trimethylation may further modulate cytotoxicity .
  • The absence of hydroxyl groups in the target compound suggests divergent applications .

Biological Activity

The compound 3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, anticancer effects, and other pharmacological applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C20H22ClNO2\text{C}_{20}\text{H}_{22}\text{Cl}\text{N}\text{O}_2

This compound features a chromeno core fused with an oxazine ring, which is known for its diverse biological activities.

Antioxidant Activity

Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies on related chromen derivatives have shown IC50 values indicating their effectiveness in scavenging free radicals. The antioxidant activity of various substituted chromens was evaluated as follows:

CompoundIC50 (μM)
4a2.07
4b2.25
4c2.29
4d2.30
4e2.35

These findings suggest that the presence of the chlorobenzyl group may enhance the antioxidant potential of the compound by stabilizing radical intermediates through resonance effects .

Anticancer Activity

The oxazine derivatives have shown promising anticancer properties in various studies. For example, derivatives similar to our compound have been tested against different cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

A study focusing on oxazine compounds reported that several derivatives exhibited significant activity against human cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations . The specific pathways affected by these compounds include:

  • Inhibition of DNA synthesis
  • Induction of oxidative stress
  • Activation of apoptotic pathways

Antibacterial and Antifungal Activity

The biological spectrum of oxazines extends to antimicrobial properties as well. Compounds structurally related to our target have been reported to exhibit antibacterial and antifungal activities against various pathogens. For instance:

  • Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Antifungal Activity : Demonstrated efficacy against Candida albicans and Aspergillus niger.

These activities are attributed to the ability of the compounds to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial growth .

Case Studies

  • Study on Antioxidant Properties : A systematic investigation into the antioxidant activity of chromen derivatives revealed that modifications at specific positions significantly enhanced their free radical scavenging abilities. The study concluded that electron-withdrawing groups like chlorine increase the reactivity towards free radicals .
  • Anticancer Screening : A series of oxazine derivatives were screened for anticancer activity using MTT assays across multiple cancer cell lines. The results indicated that certain substitutions led to enhanced cytotoxicity compared to standard chemotherapeutic agents .

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